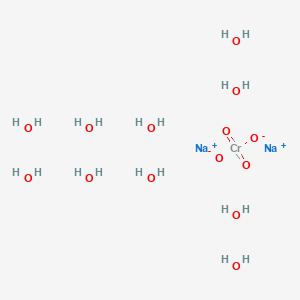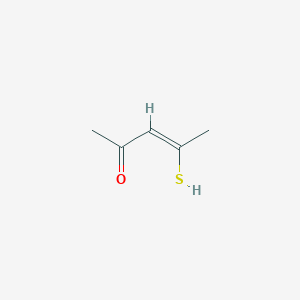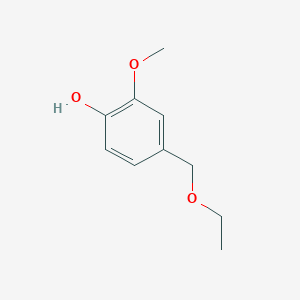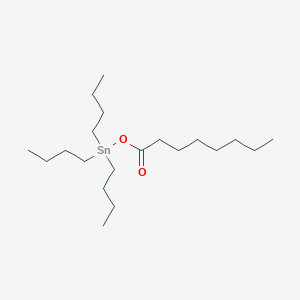
Tributyl(octanoyloxy)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyl(octanoyloxy)stannane is a chemical compound that is commonly used in scientific research. It is a type of organotin compound that has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of tributyl(octanoyloxy)stannane is not fully understood. However, it is believed to work by disrupting the cell membrane of microorganisms, leading to their death. Additionally, this compound has been shown to inhibit the growth of certain cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have antimicrobial properties and is effective against a variety of microorganisms, including bacteria and fungi. Additionally, this compound has been shown to inhibit the growth of certain cancer cells. However, it is important to note that this compound can also be toxic to certain cells, including liver cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using tributyl(octanoyloxy)stannane in lab experiments is its antimicrobial properties. It is effective against a variety of microorganisms, making it a useful reagent in the development of antimicrobial agents. Additionally, this compound is a relatively stable compound, making it easy to handle and store. However, one limitation of using this compound is its potential toxicity to certain cells, including liver cells. Care should be taken when using this compound in lab experiments.
Orientations Futures
There are several future directions for research involving tributyl(octanoyloxy)stannane. One area of research is the development of new antimicrobial agents based on this compound. Additionally, this compound could be used in the development of new cancer treatments. Further research is needed to fully understand the mechanism of action of this compound and its potential toxicity to certain cells.
Méthodes De Synthèse
Tributyl(octanoyloxy)stannane can be synthesized through a reaction between tributyltin chloride and octanoic acid in the presence of a catalyst. The reaction involves the substitution of a chloride ion with an octanoyloxy group, resulting in the formation of this compound.
Applications De Recherche Scientifique
Tributyl(octanoyloxy)stannane is commonly used in scientific research as a reagent for the synthesis of other organotin compounds. It is also used as a catalyst in various chemical reactions. Additionally, this compound has been shown to have antimicrobial properties and is used in the development of antimicrobial agents.
Propriétés
Numéro CAS |
10603-63-1 |
|---|---|
Formule moléculaire |
C20H42O2Sn |
Poids moléculaire |
433.3 g/mol |
Nom IUPAC |
tributylstannyl octanoate |
InChI |
InChI=1S/C8H16O2.3C4H9.Sn/c1-2-3-4-5-6-7-8(9)10;3*1-3-4-2;/h2-7H2,1H3,(H,9,10);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
Clé InChI |
IDROVICGMCMYRR-UHFFFAOYSA-M |
SMILES |
CCCCCCCC(=O)O[Sn](CCCC)(CCCC)CCCC |
SMILES canonique |
CCCCCCCC(=O)O[Sn](CCCC)(CCCC)CCCC |
Autres numéros CAS |
10603-63-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol](/img/structure/B78642.png)

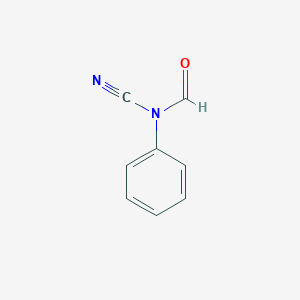

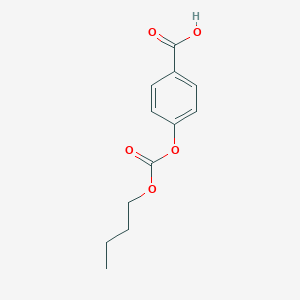
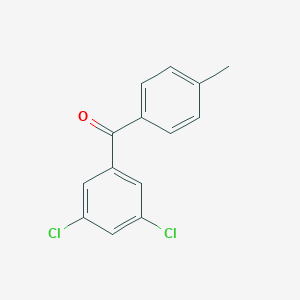
![6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride](/img/structure/B78658.png)

